molecular formula C10H14O2 B3051083 2-(4-Methoxy-2-methylphenyl)ethanol CAS No. 30888-95-0

2-(4-Methoxy-2-methylphenyl)ethanol

Cat. No.: B3051083
CAS No.: 30888-95-0
M. Wt: 166.22 g/mol
InChI Key: BECGEKFSBFSXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-2-methylphenyl)ethanol, with the CAS registry number 30888-95-0, is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol. Its structure features an ethanol group attached to a 4-methoxy-2-methylphenyl ring, which can be represented by the SMILES notation CC1=CC(OC)=CC=C1CCO . This compound is part of a class of substituted phenethyl alcohols that are of significant interest in synthetic and coordination chemistry. For instance, structurally similar aniline derivatives, such as 4-methoxy-2-methylaniline, serve as key precursors in the synthesis of complex organic molecules and coordination compounds . Specifically, these anilines are utilized in the synthesis of dithiophosphonato ligands, which can form stable complexes with metals like Nickel(II). Such complexes are subsequently investigated for a range of potential biological activities, including anticancer, antioxidant, and antimicrobial properties . The methoxy and methyl substitutions on the phenyl ring influence the electron density and steric profile of the molecule, making it a valuable building block for constructing more complex chemical architectures for research purposes. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all local and national regulatory requirements.

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECGEKFSBFSXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577814
Record name 2-(4-Methoxy-2-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30888-95-0
Record name 4-Methoxy-2-methylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30888-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxy-2-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

2-(4-Methoxy-2-methylphenyl)ethanol has been investigated for its potential therapeutic effects. Its applications in pharmaceuticals include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacteria and fungi. It has been tested for efficacy against pathogens like Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines .

Materials Science

In materials science, this compound serves as a precursor for synthesizing various polymers and resins:

  • Polymer Synthesis : The compound can be used to create polyurethanes and polyesters through polycondensation reactions. Its methoxy group enhances the solubility of the resulting polymers, making them suitable for coatings and adhesives .
  • Nanocomposites : Incorporating this compound into nanocomposite materials has been explored to improve mechanical properties and thermal stability. The addition of this compound has been shown to enhance the interfacial adhesion between the polymer matrix and nanoparticles .

Agrochemical Applications

The compound's structural features make it a candidate for agrochemical formulations:

  • Pesticide Development : Preliminary studies suggest that derivatives of this compound can be synthesized to create more effective pesticides. These derivatives may improve the efficacy of existing agrochemicals by enhancing their bioavailability .
  • Herbicide Formulations : Research is ongoing to evaluate the potential of this compound in developing selective herbicides that target specific weed species while minimizing damage to crops .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial activity of various phenolic compounds, including this compound. The results indicated a significant reduction in bacterial growth at sub-inhibitory concentrations, suggesting its potential use as a natural preservative in food products .

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory explored the use of this compound in synthesizing biodegradable polymers. The study found that incorporating this compound improved the mechanical strength and thermal properties of the resulting material compared to traditional polymer formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their molecular features, and differences:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-(4-Methoxy-2-methylphenyl)ethanol C₁₀H₁₄O₂ -OH, -OCH₃ (para), -CH₃ (ortho) ~166.22 (estimated) Intermediate for amides/esters
2-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ -OH, -OCH₃ (para) 152.19 Fragrance agent; polar solvent
2-(4-Methoxyphenyl)-1-phenylethanol C₁₅H₁₆O₂ -OH, -OCH₃ (para), -Ph (α-position) 228.29 Chiral alcohol; pharmaceutical intermediate
2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol C₁₁H₁₄O₃ -OH, epoxy-ether substituent (para) 194.23 Epoxy resin precursor; crosslinking agent
(S)-1-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ -OH, -OCH₃ (para), chiral center 152.19 Enantioselective synthesis; chiral resolution
Key Observations:

The α-phenyl group in 2-(4-Methoxyphenyl)-1-phenylethanol enhances lipophilicity, making it more suitable for hydrophobic applications .

Functional Group Diversity: The epoxy-ether in 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol enables polymerization, a property absent in the target compound . Chiral analogs like (S)-1-(4-Methoxyphenyl)ethanol highlight the role of stereochemistry in biological activity, whereas the target compound lacks a chiral center .

Physicochemical Properties

  • Boiling/Melting Points: The ortho-methyl group in this compound likely increases melting point compared to 2-(4-Methoxyphenyl)ethanol due to enhanced crystal packing .
  • Solubility : The hydroxyl group confers water solubility, but the ortho-methyl group may reduce polarity relative to unmethylated analogs .

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